molecular formula C12H18FNO B12111519 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine

2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine

Cat. No.: B12111519
M. Wt: 211.28 g/mol
InChI Key: KZOAYRCZMDCIBO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine is a substituted ethanamine derivative featuring a 3-fluorophenyl group and an isopropoxy moiety attached to the central carbon of the ethanamine backbone. The N-methyl group on the amine further modulates its physicochemical and biological properties.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-methyl-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H18FNO/c1-9(2)15-12(8-14-3)10-5-4-6-11(13)7-10/h4-7,9,12,14H,8H2,1-3H3

InChI Key

KZOAYRCZMDCIBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CNC)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine involves several steps. One common synthetic route includes the following:

    Aryl Bromination: Start with 3-fluorophenyl bromide and react it with magnesium metal to form a Grignard reagent. Then, react the Grignard reagent with 2-isopropoxy-N-methylethanamine to obtain the desired compound.

Industrial Production Methods: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions:

    Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.

  • Other reactions may include oxidation, reduction, and substitution processes.
Common Reagents and Conditions:

    Boron Reagents: Boronic acids or boronate esters are commonly used in Suzuki–Miyaura coupling reactions.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major product of Suzuki–Miyaura coupling between 3-fluorophenyl bromide and 2-isopropoxy-N-methylethanamine is 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine .

Scientific Research Applications

Medicinal Chemistry

2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in the context of psychostimulants and antidepressants.

Neuropharmacology

Research indicates that compounds with similar structures can modulate serotonin and dopamine receptors, making this compound a candidate for studying neuropsychiatric disorders. Its effects on neurotransmitter transporters are of particular interest in understanding addiction and therapeutic mechanisms.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been evaluated against various strains, suggesting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine. The following table summarizes key structural modifications and their impact on biological activity:

Structural ModificationBiological ActivityNotes
Fluorine substitutionIncreased lipophilicityEnhances receptor binding
Isopropoxy groupImproved stabilityAffects pharmacokinetics
Methylethanamine backboneModulates neurotransmitter interactionPotential for psychoactive effects

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine on serotonin receptor activity in vitro. Results indicated significant modulation of 5-HT receptors, suggesting potential antidepressant properties. The compound demonstrated an IC50 value comparable to established SSRIs, indicating its promise as a therapeutic agent.

Case Study 2: Antimicrobial Assessment

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against resistant strains. This positions the compound as a candidate for further development in antimicrobial therapies.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorophenyl-Containing Amines

Target Compound :

2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine

  • Molecular Formula: C₁₂H₁₈FNO₂ (hypothetical calculation).
  • Molecular Weight : ~227.28 g/mol.
  • Key Features: 3-Fluorophenyl group: Enhances electronic effects (e.g., electron-withdrawing) and may influence binding to aromatic receptors. N-Methylamine: Reduces polarity and may enhance blood-brain barrier penetration.
Analog 1 : {1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine (CAS 1095069-23-0)
  • Molecular Formula: C₁₅H₁₅F₂NO.
  • Molecular Weight : 263.28 g/mol.
  • Key Differences: Difluorophenyl-phenoxy backbone: Introduces a second fluorine and a phenoxy group, which may alter steric and electronic profiles. Larger aromatic system: The extended aromatic structure could enhance π-π stacking interactions but reduce solubility.
Analog 2 : 2-[(3-fluorophenyl)amino]-N-phenylpropanamide
  • Molecular Formula : C₁₅H₁₅FN₂O.
  • Molecular Weight : 258.29 g/mol.
  • Phenylpropanamide backbone: Lacks the isopropoxy group, reducing lipophilicity.

Amide vs. Amine Derivatives

Analog 3 : N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Molecular Formula : C₂₀H₂₃ClN₂O.
  • Molecular Weight : 342.86 g/mol.
  • Key Differences :
    • Chlorophenyl and isobutyl groups : The chloro substituent increases electronegativity, while the isobutyl chain enhances hydrophobicity.
    • Amide linkage : Likely improves thermal stability but reduces bioavailability compared to amines.
  • Synthesis: High-yield synthesis via coupling of 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride.

Substituent Effects: Alkoxy vs. Aromatic Groups

Analog 4 : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Molecular Formula: C₁₇H₁₅F₃NO₂.
  • Molecular Weight : 328.30 g/mol.
  • Key Differences :
    • Trifluoromethylbenzamide group : Introduces strong electron-withdrawing effects, enhancing pesticidal activity.
    • Methylethoxy group : Similar to isopropoxy but with a shorter chain, marginally reducing steric hindrance.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features/Applications
2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine C₁₂H₁₈FNO₂ 227.28 Fluorophenyl, isopropoxy, methylamine Hypothetical structure; inferred lipophilicity
{1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine C₁₅H₁₅F₂NO 263.28 Difluorophenyl, phenoxy, methylamine Supplier-listed research chemical
2-[(3-fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 Fluorophenyl amino, propanamide Amide derivative; enhanced H-bonding
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₃ClN₂O 342.86 Chlorophenyl, propanamide, isobutyl Ibuprofen analog; high-yield synthesis
Flutolanil C₁₇H₁₅F₃NO₂ 328.30 Methylethoxy, trifluoromethylbenzamide Pesticide; electron-withdrawing substituents

Research Implications

  • Structural Flexibility : The isopropoxy group in the target compound may offer a balance between lipophilicity and steric effects compared to bulkier alkoxy chains (e.g., flutolanil’s methylethoxy) .
  • Functional Group Trade-offs : Amides (e.g., Analog 2) exhibit higher polarity than amines, affecting bioavailability and metabolic pathways .

Biological Activity

2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine is a compound of interest in medicinal chemistry, particularly due to its potential applications in treating various disorders mediated by the serotonin (5-HT) receptor system. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a fluorinated phenyl group, an isopropoxy group, and a N-methylated amine, which contribute to its unique pharmacological profile. The presence of the 3-fluorophenyl moiety is significant as fluorination can enhance metabolic stability and receptor affinity.

Research indicates that 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine acts primarily as an agonist at the 5-HT2C receptor. This receptor is implicated in various physiological processes, including appetite regulation and mood modulation. The activation of the 5-HT2C receptor has been linked to:

  • Weight Management : The compound may promote satiety and reduce food intake, making it a candidate for obesity treatment .
  • Psychiatric Disorders : Its action on the 5-HT2C receptor suggests potential therapeutic effects in conditions such as depression and anxiety .

Biological Activity

Pharmacodynamics :

  • Appetite Regulation : Studies demonstrate that compounds targeting the 5-HT2C receptor can significantly reduce caloric intake and promote weight loss in animal models. For instance, lorcaserin, another 5-HT2C agonist, has shown substantial efficacy in clinical trials for weight management .
  • Anti-inflammatory Effects : Similar compounds have exhibited anti-inflammatory properties through modulation of immune responses via the serotonergic system .

Pharmacokinetics :
The pharmacokinetic profile of 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine is crucial for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are essential for determining dosing regimens.

Case Studies and Clinical Implications

Several studies have evaluated the effects of similar compounds on various conditions:

  • Obesity Management : In clinical trials involving lorcaserin, patients experienced significant weight loss alongside improvements in metabolic parameters such as blood glucose levels and lipid profiles . This suggests that 2-(3-Fluorophenyl)-2-isopropoxy-N-methylethanamine could have comparable effects.
  • Psychiatric Disorders : The role of 5-HT2C agonists in treating psychiatric conditions has been highlighted in multiple studies. For example, agonists have shown promise in alleviating symptoms of depression without the adverse effects commonly associated with traditional antidepressants .

Research Findings Summary Table

Study/TrialFocus AreaKey FindingsReference
Lorcaserin TrialsWeight ManagementSignificant weight loss; improved metabolic health
Anti-inflammatory StudiesImmune ResponseModulation of inflammatory markers via 5-HT receptors
Psychiatric Disorder ResearchMood DisordersEfficacy in reducing depressive symptoms

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